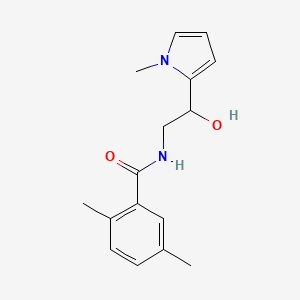
N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-dimethylbenzamide, also known as HPEM, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. HPEM has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-dimethylbenzamide involves the reaction of 2,5-dimethylbenzoic acid with thionyl chloride to form 2,5-dimethylbenzoyl chloride. This intermediate is then reacted with N-(2-hydroxyethyl)-1-methyl-1H-pyrrole-2-carboxamide to form the desired product.
Starting Materials
2,5-dimethylbenzoic acid, thionyl chloride, N-(2-hydroxyethyl)-1-methyl-1H-pyrrole-2-carboxamide
Reaction
Step 1: 2,5-dimethylbenzoic acid is reacted with thionyl chloride in the presence of a catalyst such as DMF to form 2,5-dimethylbenzoyl chloride., Step 2: N-(2-hydroxyethyl)-1-methyl-1H-pyrrole-2-carboxamide is added to the reaction mixture and stirred at room temperature for several hours., Step 3: The reaction mixture is then quenched with water and extracted with an organic solvent such as ethyl acetate., Step 4: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure., Step 5: The crude product is purified by column chromatography using a suitable solvent system to yield the final product, N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-dimethylbenzamide.
作用機序
The mechanism of action of N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-dimethylbenzamide is not fully understood, but it is believed to work by inhibiting the production of inflammatory cytokines and reducing oxidative stress. N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-dimethylbenzamide has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
生化学的および生理学的効果
Studies have shown that N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-dimethylbenzamide has several biochemical and physiological effects. It can reduce inflammation and oxidative stress, improve cognitive function, and protect against neurodegeneration. N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-dimethylbenzamide has also been shown to reduce blood glucose levels and improve insulin sensitivity, making it a potential treatment for diabetes. Additionally, N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-dimethylbenzamide has been found to improve liver function and reduce the risk of cardiovascular diseases.
実験室実験の利点と制限
One of the advantages of using N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-dimethylbenzamide in lab experiments is its low toxicity. It has also been found to be stable under a wide range of conditions, making it easy to handle and store. However, one limitation is that N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-dimethylbenzamide has poor solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-dimethylbenzamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-dimethylbenzamide and its potential use in the treatment of diabetes and cardiovascular diseases. Finally, research is needed to develop methods for improving the solubility of N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-dimethylbenzamide in water, which would make it easier to work with in lab experiments.
Conclusion:
In conclusion, N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-dimethylbenzamide is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. It has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail. N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-dimethylbenzamide has been found to have anti-inflammatory, anti-tumor, and anti-oxidant properties, and it has potential use in the treatment of several diseases. Further research is needed to fully understand the potential of N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-dimethylbenzamide and to develop methods for improving its solubility in water.
科学的研究の応用
N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-dimethylbenzamide has been the subject of several scientific research studies due to its potential therapeutic applications. It has been found to have anti-inflammatory, anti-tumor, and anti-oxidant properties. N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-dimethylbenzamide has also been shown to have neuroprotective effects and can improve cognitive function. Additionally, N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-dimethylbenzamide has been studied for its potential use in the treatment of diabetes, cardiovascular diseases, and liver diseases.
特性
IUPAC Name |
N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-2,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-11-6-7-12(2)13(9-11)16(20)17-10-15(19)14-5-4-8-18(14)3/h4-9,15,19H,10H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKYYXBVBQQTTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCC(C2=CC=CN2C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-2,5-dimethylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

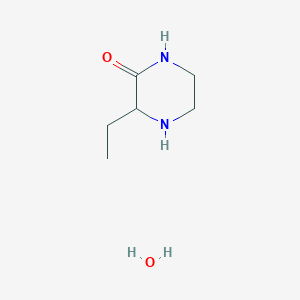

![4-Chloro-2-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2465665.png)
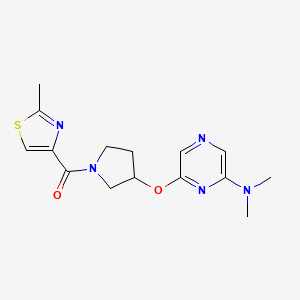
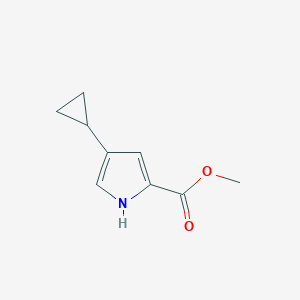
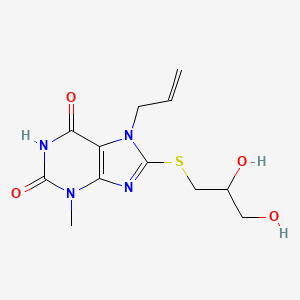
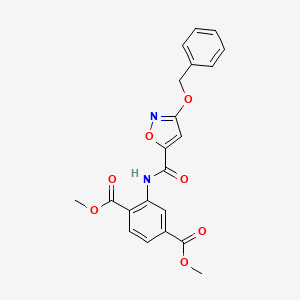
![methyl 4-({4-[5-(1-naphthyl)-1H-pyrazol-3-yl]piperidino}sulfonyl)phenyl ether](/img/structure/B2465676.png)
![3-(4-chlorophenyl)-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-oxo-3,4-dihydro-1-phthalazinecarbohydrazide](/img/structure/B2465677.png)
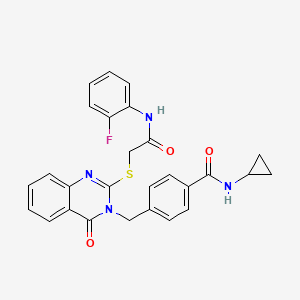
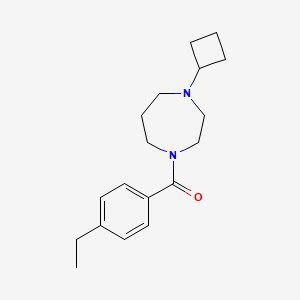
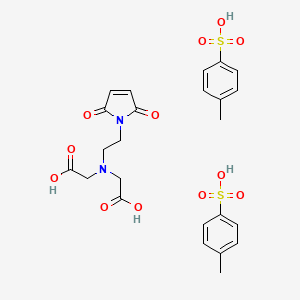
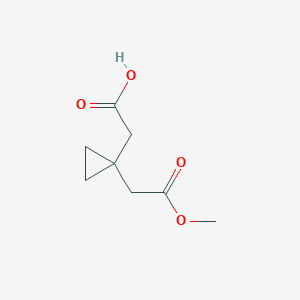
![N-(4-fluoro-3-nitrophenyl)-1-[(2-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2465684.png)